4,4-dimethyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinethione
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 4,4-dimethyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinethione, often involves multicomponent reactions, showcasing the efficiency and versatility of these methods in constructing complex molecular structures. For instance, reactions of dimethylaminomethylene aminouracil with heterocumulenes yield novel pyrimido[4,5-d]pyrimidines, demonstrating a facile one-pot synthesis approach for pyrimidine derivatives (Prajapati & Thakur, 2005)[(https://consensus.app/papers/studies-6dimethylaminomethyleneaminouracil-onepot-prajapati/9136a54e897b5f33a1efdde5009bd927/?utm_source=chatgpt)].
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a heterocyclic pyrimidine ring, which can adopt various conformations. The crystal and molecular structures of related compounds have been studied extensively, revealing details such as conformation, hydrogen bonding, and crystal packing (Mohan et al., 2003)[(https://consensus.app/papers/crystal-structures-mohan/e135f60ddbf75103a307d2b5f8aaaa8c/?utm_source=chatgpt)].
Chemical Reactions and Properties
Pyrimidine derivatives participate in a wide range of chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the aldol condensation between dimethylpyrimidine and aromatic aldehyde leads to V-shaped arylvinylpyrimidines, showcasing the compounds' versatility in forming complex structures with interesting optical properties (Achelle et al., 2009)[(https://consensus.app/papers/vshaped-46bisarylvinylpyrimidine-oligomers-synthesis-achelle/1ef1f3ac9f775607bff02ad56a8991fe/?utm_source=chatgpt)].
properties
IUPAC Name |
4,4-dimethyl-6-[(E)-2-phenylethenyl]-1,3-dihydropyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-14(2)10-12(15-13(17)16-14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,15,16,17)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCGDNGCQKSMCC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=S)N1)C=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=S)N1)/C=C/C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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